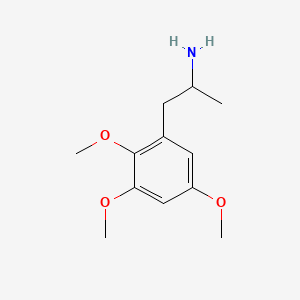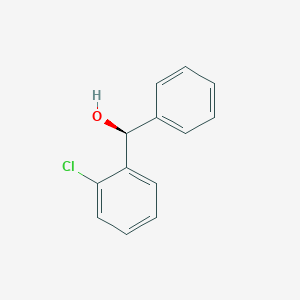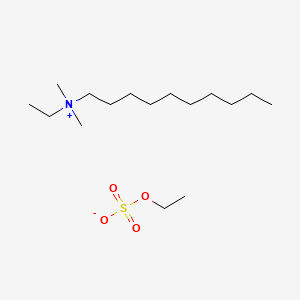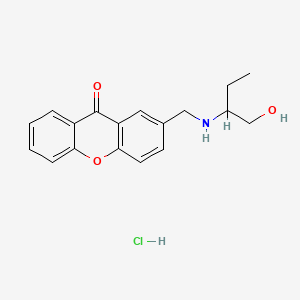
(+-)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a xanthene core, a hydroxymethyl group, and an amino substituent. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride typically involves multiple steps:
Formation of the Xanthene Core: The initial step involves the synthesis of the xanthene core through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Amino Group: The xanthene core is then reacted with an appropriate amine, such as 1-(hydroxymethyl)propylamine, in the presence of a catalyst to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds with similar xanthene cores but different substituents.
Amino Alcohols: Compounds with similar amino and hydroxymethyl groups but different core structures.
Uniqueness
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
By understanding the detailed properties and applications of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride, researchers can better utilize this compound in their work, leading to advancements in various scientific fields.
Properties
CAS No. |
126929-77-9 |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[(1-hydroxybutan-2-ylamino)methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H |
InChI Key |
STFQIZOMWCVSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




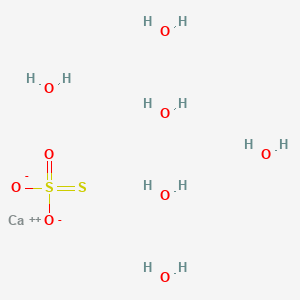


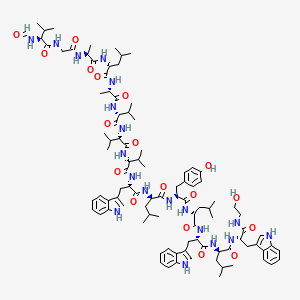
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
